3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol
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Overview
Description
3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol typically involves the bromination of a precursor compound followed by the introduction of the imino and methoxy groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The imino group is introduced through a condensation reaction with an appropriate amine, while the methoxy group is added via methylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated phenols and imino derivatives, such as:
- 3,4-Dibromo-2-hydroxy-6-methoxyphenol
- 2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol
- 3,4-Dibromo-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-6-methoxyphenol .
Uniqueness
What sets 3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13Br2NO3 |
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Molecular Weight |
415.08 g/mol |
IUPAC Name |
3,4-dibromo-2-[(2-hydroxy-4-methylphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H13Br2NO3/c1-8-3-4-11(12(19)5-8)18-7-9-14(17)10(16)6-13(21-2)15(9)20/h3-7,19-20H,1-2H3 |
InChI Key |
XRSFKGXPXGUAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2Br)Br)OC)O)O |
Origin of Product |
United States |
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